Cas no 847574-01-0 ((4-Methylpiperidin-1-yl)acetonitrile)

(4-Methylpiperidin-1-yl)acetonitrile is a versatile nitrile-functionalized piperidine derivative used as a key intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a methyl-substituted piperidine ring linked to an acetonitrile group, enables applications in the development of bioactive compounds, including CNS-targeting agents and enzyme inhibitors. The compound offers high reactivity due to the nitrile moiety, facilitating further functionalization through reduction, hydrolysis, or nucleophilic addition. Its stability under standard conditions and compatibility with various reaction conditions make it a practical choice for multistep syntheses. The 4-methyl substitution enhances steric and electronic properties, influencing selectivity in heterocyclic transformations. Suitable for controlled environments, it requires handling with appropriate safety precautions.
(4-Methylpiperidin-1-yl)acetonitrile structure
847574-01-0 structure
Product name:(4-Methylpiperidin-1-yl)acetonitrile
CAS No:847574-01-0
MF:C8H14N2
MW:138.210161685944
MDL:MFCD09027193
CID:1077408
PubChem ID:23381137

(4-Methylpiperidin-1-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • (4-Methylpiperidin-1-yl)acetonitrile
    • 2-(4-methylpiperidin-1-yl)acetonitrile
    • AKOS000193038
    • SCHEMBL665736
    • ALBB-004598
    • STK503244
    • 4-Methyl-1-piperidineacetonitrile
    • MFCD09027193
    • (4-METHYLPIPERIDINO)METHYL CYANIDE
    • CS-0314521
    • 847574-01-0
    • SB41696
    • LS-01714
    • MDL: MFCD09027193
    • Inchi: InChI=1S/C8H14N2/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-3,5-7H2,1H3
    • InChI Key: JPCZNTKWDQCTTC-UHFFFAOYSA-N
    • SMILES: CC1CCN(CC1)CC#N

Computed Properties

  • Exact Mass: 138.115698455g/mol
  • Monoisotopic Mass: 138.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 27Ų

(4-Methylpiperidin-1-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M235775-100mg
(4-Methylpiperidin-1-yl)acetonitrile
847574-01-0
100mg
$ 185.00 2022-06-04
Apollo Scientific
OR12208-5g
2-(4-Methylpiperidin-1-yl)acetonitrile
847574-01-0
5g
£174.00 2023-09-02
Apollo Scientific
OR12208-10g
2-(4-Methylpiperidin-1-yl)acetonitrile
847574-01-0
10g
£264.00 2023-09-02
Fluorochem
080344-5g
4-Methyl-1-piperidineacetonitrile
847574-01-0
5g
£197.00 2022-03-01
Fluorochem
080344-1g
4-Methyl-1-piperidineacetonitrile
847574-01-0
1g
£71.00 2022-03-01
Fluorochem
080344-25g
4-Methyl-1-piperidineacetonitrile
847574-01-0
25g
£638.00 2022-03-01
abcr
AB235930-1g
2-(4-Methylpiperidin-1-yl)acetonitrile; .
847574-01-0
1g
€397.00 2025-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1385191-10g
2-(4-Methylpiperidin-1-yl)acetonitrile
847574-01-0 95+%
10g
¥2703.00 2024-07-28
A2B Chem LLC
AH56114-25g
2-(4-Methylpiperidin-1-yl)acetonitrile
847574-01-0 98%
25g
$995.00 2024-04-19
eNovation Chemicals LLC
Y1265386-250mg
(4-methylpiperidin-1-yl)acetonitrile
847574-01-0 98%
250mg
$175 2025-02-24

Additional information on (4-Methylpiperidin-1-yl)acetonitrile

(4-Methylpiperidin-1-yl)acetonitrile and Its Significance in Modern Chemical Research

(4-Methylpiperidin-1-yl)acetonitrile (CAS No. 847574-01-0) is a versatile compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural framework, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of a piperidine ring substituted with a methyl group at the fourth position, coupled with an acetonitrile moiety at the first position, imparts distinct chemical properties that make it invaluable in synthetic chemistry.

The< strong>piperidine core is a common pharmacophore in drug discovery, known for its ability to enhance binding affinity and metabolic stability. The introduction of a methyl group at the fourth position further modulates the electronic and steric environment of the ring, influencing its reactivity and interactions with biological targets. This structural feature has been leveraged in the development of novel therapeutic agents targeting various diseases, including neurological disorders and infectious diseases.

The< strong>acetonitrile group attached to the piperidine ring adds another layer of functionality to this compound. Acetonitrile is a widely used solvent in organic synthesis due to its inertness and ability to dissolve a broad range of organic compounds. In addition, it can participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, making it a valuable building block for constructing more complex molecules.

In recent years, there has been growing interest in exploring the applications of< strong>(4-Methylpiperidin-1-yl)acetonitrile in medicinal chemistry. Researchers have utilized this compound as a precursor in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer metabolism. For instance, studies have demonstrated its utility in generating derivatives that inhibit kinases and other enzymes implicated in tumor growth and progression. These findings highlight the potential of< strong>(4-Methylpiperidin-1-yl)acetonitrile as a scaffold for developing next-generation anticancer agents.

Moreover, the< strong>piperidine-based scaffold has shown promise in addressing neurological disorders. The ability of piperidine derivatives to cross the blood-brain barrier makes them attractive candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. Recent research has focused on synthesizing analogs of< strong>(4-Methylpiperidin-1-yl)acetonitrile that exhibit enhanced neuroprotective properties. These studies have revealed novel mechanisms by which piperidine derivatives can modulate neurotransmitter systems, offering new insights into potential therapeutic strategies.

The< strong>acetonitrile moiety also plays a critical role in these applications. Its electron-withdrawing nature can influence the reactivity of adjacent functional groups, allowing for precise tuning of molecular properties. This characteristic has been exploited in designing molecules with optimized pharmacokinetic profiles, including improved solubility and bioavailability. Such improvements are essential for translating laboratory discoveries into effective clinical treatments.

Advances in computational chemistry have further enhanced the utility of< strong>(4-Methylpiperidin-1-yl)acetonitrile. Molecular modeling techniques have enabled researchers to predict the binding modes of this compound with biological targets with high accuracy. This has accelerated the drug discovery process by allowing for rapid screening of potential candidates before experimental validation. Additionally, computational methods have been used to optimize synthetic routes, minimizing waste and improving yields.

The versatility of< strong>(4-Methylpiperidin-1-yl)acetonitrile extends beyond pharmaceutical applications. It has found utility in materials science, particularly in the synthesis of functional polymers and coatings. The piperidine ring contributes to thermal stability and mechanical strength, while the acetonitrile group enhances solubility and processability. These properties make it an attractive component for developing advanced materials with applications ranging from electronics to aerospace.

In conclusion, (4-Methylpiperidin-1-yl)acetonitrile (CAS No. 847574-01-0) is a multifunctional compound with significant implications across multiple scientific disciplines. Its unique structural features have made it a valuable tool in pharmaceutical research, enabling the development of novel therapeutics for various diseases. Furthermore, its applications in materials science highlight its broad utility beyond traditional chemical synthesis. As research continues to uncover new possibilities for this compound, its importance is likely to grow even further.

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